2-Diacetylaminofluorene

Description

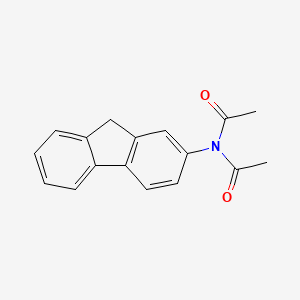

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-(9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11(19)18(12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEUMJJOLJYAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214404 | |

| Record name | Acetamide, N-acetyl-N-9H-fluoren-2-yl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-65-9 | |

| Record name | N-Acetyl-N-9H-fluoren-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diacetylaminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-acetyl-N-9H-fluoren-2-yl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-9H-fluoren-2-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Diacetylaminofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F3UG53AHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Carcinogenesis and Tumorigenesis Induced by 2 Diacetylaminofluorene

In vivo Carcinogenicity Studies

In vivo studies using various animal models have been crucial in characterizing the carcinogenic potential of 2,7-Diacetylaminofluorene. These studies have focused on identifying target organs, understanding species and strain-specific responses, and exploring factors that can modify the carcinogenic process.

Organ-Specific Tumor Induction

Research has shown that 2,7-Diacetylaminofluorene is a multi-potential carcinogen, capable of inducing tumors in several distinct organs and tissues. The site of tumor development is influenced by factors such as the animal model and the presence of co-carcinogenic factors.

Studies in male Buffalo rats have demonstrated that oral administration of 2,7-Diacetylaminofluorene can lead to the development of gastric adenocarcinoma. aacrjournals.orggoogle.com A significant finding from this research is that the carcinogenicity of the compound in the stomach is dramatically enhanced in the presence of pre-existing gastric ulcers. aacrjournals.orgnih.gov In experiments where penetrating gastric ulcers were induced by thermocautery before the administration of a diet containing 2,7-Diacetylaminofluorene, 14% of the rats developed gastric adenocarcinomas. aacrjournals.orgnih.gov In contrast, no gastric tumors were observed in rats with uninjured stomachs that received the carcinogen. aacrjournals.orgnih.gov This suggests that the regenerating tissue in the healing ulcer is particularly susceptible to the carcinogenic effects of the compound. nih.gov

| Animal Model | Condition | Tumor Type | Incidence | Reference |

|---|---|---|---|---|

| Male Buffalo Rats | Carcinogen Diet with Prior Gastric Ulcer | Gastric Adenocarcinoma | 14% (7 out of 50) | aacrjournals.orgnih.gov |

| Male Buffalo Rats | Carcinogen Diet, No Ulcer | Gastric Adenocarcinoma | 0% | aacrjournals.orgnih.gov |

The liver is another primary target for fluorene-related carcinogens. While the related compound 2-Acetylaminofluorene (B57845) is a well-established liver carcinogen, studies on N,N'-2,7-fluorenylenebisacetamide also indicate its role in inducing liver neoplasms. aacrjournals.orggoogle.com Research documented in a comprehensive monograph from the National Cancer Institute detailed the development of liver tumors in rats fed this compound. google.com Furthermore, the Morris (McA-RH7777) rat hepatoma cell line, a critical tool in liver cancer research, was originally derived from a Buffalo rat exposed to a related fluorene (B118485) derivative, highlighting the hepatocarcinogenic potential of this class of chemicals. nih.gov

The carcinogenic effects of 2,7-Diacetylaminofluorene are not limited to the stomach and liver. Research has identified it as a broad-spectrum carcinogen, inducing tumors in multiple other tissues. google.com

Urinary Bladder: Studies have noted the induction of urinary bladder tumors in rats following the administration of N,N'-2,7-fluorenylenebisacetamide. google.com

Ear Duct: Tumors of the ear duct, which are relatively rare, have been observed in rats exposed to this compound. google.com This is consistent with findings for the related compound, 2-Acetylaminofluorene, which also induces tumors in the Zymbal's gland (auditory sebaceous gland). aacrjournals.org

Mammary Gland: The mammary gland is susceptible to the carcinogenic action of 2,7-Diacetylaminofluorene in female rats. google.com

Salivary Glands: In addition to the above, research has documented the development of atrophy, proliferative lesions, and tumors in the salivary glands of rats fed N,N'-2,7-fluorenylenebisacetamide. google.com

| Organ/Tissue | Tumor Type/Lesion | Animal Model | Reference |

|---|---|---|---|

| Urinary Bladder | Carcinoma | Rats | google.com |

| Ear Duct | Carcinoma | Rats | google.com |

| Mammary Gland | Carcinoma | Female Rats | google.com |

| Salivary Glands | Tumors and Proliferative Lesions | Rats | google.com |

Strain and Species Susceptibility in Animal Models

The carcinogenicity of 2,7-Diacetylaminofluorene can vary depending on the strain and species of the animal model used. Early, comprehensive studies on this compound involved multiple rat strains, including the Buffalo and AXC strains, as well as mice. google.com This comparative approach revealed differences in susceptibility to tumor induction in various organs, indicating that the genetic background of the host plays a significant role in the outcome of chemical exposure. google.com For example, much of the detailed work on gastric and hepatocellular carcinoma was conducted using the Buffalo rat strain. aacrjournals.orgnih.gov Such differences in susceptibility are common in chemical carcinogenesis and are often attributed to variations in metabolic activation or detoxification pathways of the carcinogen among different strains and species. nih.gov

Influence of Biological Modifiers on Carcinogenesis

The carcinogenic process induced by 2,7-Diacetylaminofluorene can be significantly influenced by biological modifiers. A clear example is the role of tissue injury and regeneration in gastric carcinogenesis. As noted, a pre-existing gastric ulcer dramatically increases the incidence of gastric adenocarcinoma in rats fed the compound. aacrjournals.orgnih.gov This finding underscores the principle that carcinogens can be more effective in tissues with high rates of cell proliferation, as the regenerating cells in a healing ulcer provide an opportunity for the fixation of genetic mutations. nih.gov

In a related context, studies on the similar compound N-2-fluorenylacetamide (FAA) have shown that other biological modifiers, such as radiation, can have a synergistic effect. Whole-body radiation administered after FAA exposure in male ACI/N rats significantly increased the multiplicity and incidence of hepatocellular carcinoma compared to rats treated with FAA alone. nih.gov This suggests that radiation can act as a promoting agent in the progression of chemically-initiated liver cells. nih.gov

Sex and Hormonal Factors

Sex and hormonal factors can play a significant role in the development of tumors. For instance, in differentiated thyroid cancer, factors related to the female sex are believed to be important. nih.gov Studies have shown that women with this type of cancer have a higher incidence of menstrual cycle disturbances and more frequently used hormone-containing medications. nih.gov Furthermore, serum estradiol (B170435) levels were found to be significantly higher in women with differentiated thyroid cancer compared to healthy controls, suggesting that estrogens may at least modify the proliferation of thyroid cancer cells. nih.gov

In postmenopausal women, circulating concentrations of sex hormones such as estrogens and androgens are positively associated with breast cancer risk. nih.gov Obesity is also a factor, with all hormone levels being higher in obese women, particularly free oestradiol, while sex hormone-binding globulin (SHBG) is lower. nih.gov These findings suggest that sex hormones may mediate the effects of various risk factors on breast cancer development. nih.gov

The carcinogenicity of 2-acetylaminofluorene, a related compound, has been studied in animals, with dietary administration causing mammary-gland cancer in female mice and rats. nih.gov

The following table summarizes the hormonal concentration differences in postmenopausal women, which can be a risk factor for breast cancer.

| Hormone | Younger vs. Older Women | Obese vs. Lean Women | Women with Bilateral Ovariectomy vs. Naturally Postmenopausal |

| Oestradiol (total) | Lower in older women | Higher in obese women | |

| Free Oestradiol | Higher in obese women | ||

| Oestrone | Lower in older women | Higher in obese women | |

| Androstenedione | Lower in older women | Higher in obese women | Lower in women with bilateral ovariectomy |

| Dehydroepiandrosterone sulphate (DHEAS) | Largest difference, lower in older women | Higher in obese women | Lower in women with bilateral ovariectomy |

| Testosterone | Lower in older women | Higher in obese women | Lower in women with bilateral ovariectomy |

| Free Testosterone | Largest difference, lower in women with bilateral ovariectomy | ||

| Sex Hormone-Binding Globulin (SHBG) | Higher in older women | Lower in obese women |

Pre-existing Tissue Injury (e.g., gastric ulcer)

Pre-existing tissue injury, such as a gastric ulcer, can influence the carcinogenic action of certain chemicals. A study on the effects of 2,7-diacetylaminofluorene in rats with experimental gastric ulcers found that the chemical induced stomach neoplasms. nih.gov The study observed adenocarcinoma and precancerous conditions in the stomachs of these rats, indicating that the ulcerated tissue was more susceptible to the carcinogenic effects of the compound. nih.gov

In vitro Carcinogenesis Models and Assays

In vitro models and assays are crucial for understanding the molecular mechanisms of chemical carcinogenesis. nih.gov These models allow for the study of early events in the carcinogenic process outside of a living organism. nih.gov

One such model involves the use of organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ. nih.gov In one study, mouse organoids derived from mammary, lung, and liver tissues were treated with genotoxic chemicals to examine their tumorigenicity. nih.gov For example, mammary organoids treated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) showed tumorigenicity, particularly when the tumor suppressor gene Trp53 was knocked out. nih.gov Similarly, lung organoids treated with ethyl methanesulfonate (B1217627) (EMS) or acrylamide (B121943) (AA) developed carcinogenic characteristics. nih.gov

Standardized in vitro assays are also used to assess the carcinogenic potential of chemicals. The two-year rodent bioassay has traditionally been the standard for testing carcinogenic potential. nih.gov However, in vitro methods are becoming increasingly important. Key assays include:

Comet Assay and Micronucleus Assay: These are standard methods for assessing DNA damage and genotoxicity. nih.gov

Soft-Agar Assay: This assay is a stringent marker of malignant transformation in vitro. It assesses the ability of cells to grow independently of a solid surface, a hallmark of cancer cells. nih.gov

Tumorsphere Formation Assay: This assay identifies and enriches for tumoral stem-like cells by their ability to form spherical colonies in specific culture conditions. nih.gov

These in vitro models and assays are valuable tools for studying the carcinogenic properties of compounds like 2-diacetylaminofluorene and its derivatives. For instance, acetoxyacetylaminofluorene, a derivative of 2-acetylaminofluorene, is used to study carcinogenesis by observing how it forms adducts with DNA. wikipedia.org

The table below provides an overview of common in vitro carcinogenesis assays.

| Assay | Purpose | Description |

| Comet Assay | Detects DNA damage in individual cells. | Based on the migration of DNA strands in an electric field, with damaged DNA forming a "comet tail". nih.gov |

| Micronucleus Assay | Measures chromosomal damage. | Detects small nuclei (micronuclei) that form around fragments of chromosomes that are not incorporated into the main nucleus during cell division. nih.gov |

| Soft-Agar Assay | Assesses anchorage-independent growth, a hallmark of malignant transformation. | Cells are grown in a semi-solid medium; only transformed cells can form colonies. nih.gov |

| Tumorsphere Formation Assay | Identifies and quantifies cancer stem-like cells. | Cells are cultured in non-adherent conditions, and the formation of spherical clusters (tumorspheres) indicates the presence of cells with self-renewal capacity. nih.gov |

| Organoid Culture | Models in vivo tissue architecture and response to carcinogens. | Three-dimensional cultures derived from normal tissues are treated with chemicals to observe carcinogenic transformation. nih.gov |

Genotoxic Mechanisms of 2 Diacetylaminofluorene and Its Metabolites

Formation and Characterization of DNA Adducts

The covalent binding of 2-AAF metabolites to DNA is a critical initiating event in its mechanism of carcinogenicity. This process involves the formation of specific DNA adducts, which are lesions on the DNA molecule.

Following metabolic activation, 2-AAF gives rise to several major DNA adducts. nih.gov The primary adducts identified in vivo are formed at the C8 and N2 positions of guanine (B1146940) residues. nih.govoup.com These include:

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : This is a non-acetylated adduct. nih.gov

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This is an acetylated adduct and is considered a major lesion. nih.govnih.govnih.gov

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) : This is another significant acetylated adduct. nih.govacs.org

While dG-C8-AAF is a prominent adduct, the dG-N2-AAF lesion is notable for its persistence in tissues over extended periods. acs.orgnih.govacs.org The formation of these adducts is a key step in the genotoxicity of 2-AAF. nih.govoup.com Studies have shown that the N-hydroxy metabolites of 2-AAF are more potent in forming these adducts compared to the parent compound. nih.gov For instance, N-hydroxy-2-acetylaminofluorene (N-OH-AAF) binds to DNA at a rate four times greater than 2-AAF itself. nih.gov

Table 1: Major DNA Adducts of 2-Acetylaminofluorene (B57845)

| Adduct Name | Abbreviation | Position of Attachment to Guanine | Acetylation Status |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 | Deacetylated |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 | Acetylated |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 | Acetylated |

The covalent binding of 2-AAF metabolites to DNA is not a direct reaction. The parent compound must first undergo metabolic activation to form highly reactive electrophilic intermediates. wikipedia.org A key step in this process is the N-hydroxylation of 2-AAF by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). oup.comwikipedia.org This proximate carcinogen can then be further esterified, for example by sulfation, to form an unstable sulfate (B86663) ester. wikipedia.orgnih.gov

This ester spontaneously breaks down to form a highly reactive aryl nitrenium ion . wikipedia.orgnih.govwikipedia.org This nitrenium ion is a potent electrophile that readily reacts with nucleophilic sites in DNA, leading to the formation of the covalent adducts described in the previous section. wikipedia.orgnih.gov Another reactive metabolite, N-acetoxy-2-aminofluorene (N-OAc-AF), can also be formed, which spontaneously decomposes to a nitrenium ion that reacts with DNA to form the deacetylated aminofluorene adduct. wikipedia.org The arylamidonium ion is another reactive intermediate that can interact directly with DNA. wikipedia.org

The formation and the resulting three-dimensional structure (conformation) of 2-AAF-DNA adducts are significantly influenced by the local DNA sequence context. nih.govoup.comoup.com Bulky arylamine lesions like those from 2-AAF can adopt several predominant conformations within the DNA helix:

B-type (Major Groove Binding) : The fluorene (B118485) moiety resides in the major groove of the DNA. nih.govoup.com

S-type (Base-displaced Stacked) : The modified guanine is displaced, and the fluorene ring stacks into the DNA helix. nih.govoup.com

W-type (Minor Groove Wedge) : The adduct is positioned in the minor groove. nih.govoup.com

The equilibrium between these conformers is sequence-dependent. nih.govnih.gov For instance, the population of the S-conformation is higher when the base 3' to the adducted guanine is a purine (B94841) (G > A > C > T). nih.gov The dG-C8-AAF adduct, due to steric hindrance from the acetyl group, has a greater tendency to adopt the syn conformation, which is associated with the S-type structure. researchgate.netnih.gov This conformational heterogeneity is critical as it can influence the biological consequences of the adduct, including its recognition and processing by DNA repair enzymes and its potential to cause mutations. nih.govoup.comnih.gov For example, the S-conformer, which lacks a standard Watson-Crick base pair at the lesion site, appears to be more readily recognized by the nucleotide excision repair (NER) machinery. nih.gov

While single DNA adducts are a primary consequence of 2-AAF exposure, there is evidence that the carcinogen can also induce clustered DNA damage. Research has shown the formation of "cluster di-adducts" within the DNA. researchgate.net These clusters can consist of multiple adducts in close proximity on the DNA strand. The presence of these clustered lesions can have a more profound impact on DNA structure and function than isolated adducts, potentially posing a greater challenge to the cellular DNA repair machinery.

DNA Damage Induction

Beyond the formation of bulky adducts, the genotoxicity of 2-Diacetylaminofluorene and its metabolites extends to other forms of DNA damage.

Exposure to 2-AAF and its metabolites can lead to the induction of various DNA lesions, including:

DNA Strand Breaks : Studies using the comet assay have demonstrated that metabolites of 2-AAF, such as N-OH-2-AAF and N-hydroxy-2-aminofluorene (N-OH-2-AF), can induce DNA strand breaks. nih.govsemanticscholar.org The formation of these breaks is a significant indicator of genotoxicity. nih.gov The repair of DNA strand breaks induced by pro-oxidant exposures related to 2-AAF metabolism can be completed within approximately 8 hours. nih.govaacrjournals.org

Genotoxicity in Various Cell Lines and Tissue Models

The genotoxic potential of this compound's metabolites has been evaluated in a variety of in vitro and in vivo systems. These studies have been crucial in elucidating the mechanisms by which this class of compounds initiates carcinogenesis.

In 3D reconstructed human skin tissue models, the genotoxicity of 2-AAF and its metabolites, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF), has been demonstrated. nih.govnih.gov While 2-AAF itself did not show a significant increase in DNA damage in the reconstructed skin micronucleus (RSMN) assay after multiple applications, its genotoxicity was detectable using the more sensitive Comet assay, particularly when co-administered with the DNA polymerase inhibitor aphidicolin. nih.govoup.com In contrast, the direct application of its metabolites, N-OH-2-AAF and N-OH-2-AF, resulted in a significant, dose-dependent increase in DNA damage in the Comet assay. nih.govoup.com This suggests that the metabolic activation of 2-AAF is a critical step for its genotoxic effects in skin models. DNA adduct formation, a key indicator of genotoxicity, was minimal after a short exposure to 2-AAF but increased more than tenfold after multiple exposures, indicating an induction of metabolic enzymes within the skin models. nih.govoup.com

Studies using bacterial systems, such as Salmonella typhimurium, have also been instrumental in demonstrating the mutagenic properties of 2-AAF. In the presence of a metabolic activation system (rat liver S9), 2-AAF is a potent mutagen, primarily inducing frameshift mutations. nih.gov The genotoxicity of 2-AAF and its reactive derivatives has been confirmed across a variety of prokaryotic and eukaryotic assays for both mutagenesis and DNA damage. nih.gov These reactive forms are active in virtually all tested systems, whereas the parent compound, 2-AAF, requires adequate metabolic activation to exhibit its genotoxic effects. nih.gov In vitro studies with rodent and human cell lines, particularly those with endogenous metabolic capabilities like liver or bladder cells, have consistently shown positive results for mutagenicity and clastogenicity. nih.gov

The following table summarizes the genotoxic effects of 2-acetylaminofluorene and its metabolites in different models:

| Model System | Compound | Genotoxic Endpoint | Result | Citation |

| 3D Reconstructed Human Skin | 2-AAF | DNA Damage (Comet Assay) | Positive (with enzyme induction) | nih.govnih.gov |

| 3D Reconstructed Human Skin | N-OH-2-AAF | DNA Damage (Comet Assay) | Strong positive | nih.govoup.com |

| 3D Reconstructed Human Skin | N-OH-2-AF | DNA Damage (Comet Assay) | Strong positive | nih.govoup.com |

| Salmonella typhimurium | 2-AAF | Mutagenesis (Frameshift) | Positive (with S9 activation) | nih.gov |

| Rodent and Human Cell Lines | 2-AAF | Mutagenicity, Clastogenicity | Positive (with metabolic activation) | nih.gov |

DNA Repair Pathways and Efficacy

The cellular response to DNA damage induced by the metabolites of this compound involves the activation of DNA repair pathways. The primary mechanism for removing the bulky DNA adducts formed by these compounds is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER) of Fluorenyl Adducts

The NER pathway is a major cellular defense mechanism that recognizes and removes a wide variety of DNA lesions, including those formed by the metabolites of this compound. nih.gov The efficiency of NER in repairing these adducts can vary significantly depending on the specific structure of the adduct and its sequence context within the DNA. nih.govomicsdi.org

The two major DNA adducts formed from the metabolism of 2-AAF are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). Studies have shown that the dG-C8-AAF adduct is generally a better substrate for the NER machinery in human cell extracts compared to the dG-C8-AF adduct. nih.govomicsdi.org The NER process involves the recognition of the helical distortion caused by the adduct, followed by the recruitment of a series of proteins that excise the damaged DNA segment. The resulting gap is then filled in by DNA polymerase and sealed by ligase. nih.gov

Conformational Modulation of DNA Adducts in Repair Recognition

The conformation of the DNA adduct plays a critical role in its recognition and subsequent repair by the NER pathway. The dG-C8-AAF and dG-C8-AF adducts can adopt different conformations within the DNA helix, which influences the degree of structural distortion and, consequently, the efficiency of NER.

Molecular dynamics simulations have revealed that the greater susceptibility of the dG-C8-AAF adduct to NER is due to steric hindrance from the acetyl group. omicsdi.org This steric clash reduces the stabilizing stacking interactions between the adduct and the DNA bases, leading to a more pronounced local distortion of the DNA helix, including untwisting and opening of the minor groove. nih.govomicsdi.org These conformational changes are more readily recognized by the NER machinery. nih.govomicsdi.org

The sequence context of the adduct also significantly impacts its conformation and repair efficiency. nih.govnih.gov For instance, the repair of a fluorenyl adduct can differ depending on its position within a specific gene sequence, such as the NarI mutational hotspot. nih.govnih.gov Adducts that cause greater thermodynamic destabilization and distortion of the DNA are generally repaired more efficiently. nih.gov

The following table highlights the key factors influencing NER of fluorenyl adducts:

| Adduct | Key Feature | Impact on NER | Citation |

| dG-C8-AAF | Acetyl group causes steric hindrance | Enhanced recognition and repair | nih.govomicsdi.org |

| dG-C8-AF | Lacks the bulky acetyl group | Less efficient repair compared to dG-C8-AAF | nih.govomicsdi.org |

| Adduct Conformation | Greater DNA distortion and destabilization | Increased NER efficiency | nih.gov |

| Sequence Context | Influences local DNA structure | Modulates NER efficiency | nih.govnih.gov |

Mutagenesis Induction

The failure to properly repair DNA adducts derived from this compound before DNA replication can lead to the fixation of mutations. These mutations are the underlying cause of the carcinogenic properties of this compound.

Frameshift and Missense Mutations

The primary type of mutation induced by 2-AAF, the main metabolite of this compound, is a frameshift mutation. nih.govpnas.org Specifically, studies in Salmonella typhimurium have identified a characteristic -2 deletion within a CGCGCGCG hotspot sequence. nih.gov This type of mutation alters the reading frame of the genetic code, leading to the production of a non-functional protein. youtube.comnih.gov It is hypothesized that this hotspot for frameshift mutations may arise from a 2-AAF-induced transition of B-DNA to Z-DNA at the repeating GpC sequence. nih.gov

In addition to frameshift mutations, 2-AAF can also induce base-substitution mutations, although at a lower frequency. nih.gov These are a type of missense mutation where one base pair is replaced by another, potentially leading to a change in the amino acid sequence of the encoded protein. khanacademy.orgyoutube.com The induction of base-substitution mutations by 2-AAF in Salmonella has been shown to be dependent on the presence of both the pKM101 plasmid and a deficiency in the uvrB gene, which is involved in NER. nih.gov

Correlation between DNA Adducts and Mutagenic Potential

The specific type of DNA adduct formed is correlated with the resulting mutagenic outcome. The major adducts, dG-C8-AAF and dG-C8-AF, are known to block DNA replication, which can lead to the recruitment of error-prone translesion synthesis polymerases. pnas.org

The formation of frameshift mutations is often linked to the ability of the adducted DNA to undergo strand slippage during replication. The presence of a bulky fluorenyl adduct can stabilize a misaligned intermediate, leading to the deletion or insertion of base pairs. pnas.org For instance, the -2 GC deletion observed in human cell extracts is proposed to occur after the incorporation of a dCMP opposite the modified guanine, followed by a template-primer realignment that creates an intermediate with two unpaired nucleotides in the template strand. pnas.org

The less frequent base-substitution mutations may be caused by the minor aminofluorene adduct at the C8 position of guanine, which can lead to the misincorporation of adenine (B156593) opposite the adducted guanine during DNA replication. nih.gov The interplay between the formation of specific DNA adducts, the efficiency of their repair, and the fidelity of DNA replication past these lesions ultimately determines the mutagenic potential of this compound. nih.gov

The following table summarizes the mutational signatures of 2-acetylaminofluorene:

| Mutation Type | Proposed Mechanism | Key Adduct/Factor | Citation |

| Frameshift (-2 deletion) | Template-primer realignment during replication | dG-C8-AAF | nih.govpnas.org |

| Base-Substitution (Missense) | Mispairing of adenine opposite adducted guanine | dG-C8-AF | nih.gov |

Molecular and Cellular Pathogenesis of 2 Diacetylaminofluorene Carcinogenesis

Impact on Gene Expression and Transcriptional Regulation

The carcinogenic activity of 2-diacetylaminofluorene is intrinsically linked to its ability to alter gene expression and disrupt normal transcriptional regulation. This disruption can occur through several mechanisms, including the formation of DNA adducts and the modulation of transcription factor activity.

The binding of reactive metabolites of carcinogens like this compound to DNA can physically obstruct the transcriptional machinery, leading to a decrease in the expression of critical genes. Furthermore, the presence of these adducts can trigger cellular stress responses that, in turn, activate or repress specific sets of genes involved in cell growth, differentiation, and death.

Acetylation of proteins, including transcription factors and histones, is a key regulatory mechanism in gene expression. nih.gov This dynamic process can influence protein-DNA and protein-protein interactions, thereby modulating transcription. nih.gov The alteration of these acetylation patterns by compounds like this compound can lead to aberrant gene expression, contributing to the cancerous phenotype.

Effects on Cell Cycle Progression and Apoptosis

The balance between cell proliferation and programmed cell death, or apoptosis, is crucial for maintaining tissue homeostasis. nih.gov Carcinogens like this compound can disrupt this delicate balance, promoting uncontrolled cell growth and inhibiting apoptosis.

Several key proteins that regulate both the cell cycle and apoptosis are affected by carcinogenic insults. nih.gov These include tumor suppressor proteins like p53 and the retinoblastoma protein (pRb), as well as oncoproteins like c-Myc and Ras. nih.gov For instance, p53 can halt the cell cycle in response to DNA damage, allowing for repair, or it can induce apoptosis if the damage is too severe. nih.gov Mutations or inactivation of p53, which can be a consequence of carcinogen exposure, can lead to the survival of cells with damaged DNA, a hallmark of cancer.

Similarly, the retinoblastoma protein (pRb) acts as a gatekeeper of the cell cycle, and its inactivation can lead to uncontrolled proliferation. nih.gov On the other hand, oncoproteins like c-Myc can simultaneously stimulate cell cycle progression and apoptosis. nih.gov The ultimate fate of the cell—proliferation, arrest, or death—depends on a complex interplay of various signals and the cellular context. nih.gov

Involvement of Oxidative Stress and Reactive Oxygen Species

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a significant factor in chemical carcinogenesis. nih.govresearchgate.net ROS, which include superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, can be generated during the metabolic processing of carcinogens like this compound. carcinogenesis.com

These highly reactive molecules can inflict damage on crucial cellular macromolecules, including lipids, proteins, and DNA. nih.govcarcinogenesis.com Oxidative DNA damage can result in mutations, which, if they occur in critical genes like oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis. carcinogenesis.com The accumulation of such damage is implicated in both the initiation and progression of cancer. nih.govcarcinogenesis.com

Furthermore, ROS can act as signaling molecules, stimulating pathways that lead to the activation of transcription factors such as NF-κB and AP-1. nih.gov This can result in altered gene expression patterns that contribute to the carcinogenic process. nih.gov Chronic oxidative stress can drive carcinogenesis by altering the expression of cancer-related genes, causing mutations, and promoting cellular transformation. researchgate.net

Role of Signal Transduction Pathways in Carcinogenesis

Signal transduction pathways are the communication networks within a cell that govern fundamental cellular activities and responses to the external environment. genesispub.org The dysregulation of these pathways is a hallmark of cancer, contributing to uncontrolled cell growth, survival, and metastasis. genesispub.orgnih.gov

Carcinogens can interfere with these signaling cascades, leading to their aberrant activation or inhibition. Several key pathways are frequently implicated in cancer development, including:

The Ras-MAPK Pathway: This pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, influencing processes such as cell proliferation, differentiation, and survival. nih.gov Mutations in Ras genes are common in many cancers and lead to the constitutive activation of this pathway. genesispub.org

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Its aberrant activation, often due to mutations in key components, promotes cancer cell proliferation and resistance to apoptosis. nih.gov

The Wnt/β-catenin Pathway: This pathway is critical for embryonic development and tissue homeostasis. Its inappropriate activation in adult tissues can lead to the accumulation of β-catenin in the nucleus, which then drives the transcription of oncogenes. nih.gov

The crosstalk and interplay between these and other signaling pathways create a complex network that, when disrupted by carcinogens, can fuel the progression of cancer. nih.gov

Advanced Methodologies for Investigating 2 Diacetylaminofluorene

In vivo and Ex vivo Experimental Models

In vivo studies have been crucial in characterizing the carcinogenic potential of 2-Diacetylaminofluorene. These models allow for the examination of the compound's effects within a whole, living organism, providing valuable data on its absorption, distribution, metabolism, and excretion.

Mammalian Animal Models (e.g., Rodent Strains)

Early investigations into the carcinogenicity of fluorene (B118485) derivatives utilized rodent models, specifically rats, to assess the effects of this compound following different routes of administration. A notable study by Morris, Dubnik, and Johnson in 1950 explored the carcinogenic action of this compound in rats after both ingestion and skin painting. nih.gov

The findings from this research demonstrated the compound's ability to induce tumors, contributing to the foundational understanding of its hazardous properties. These pioneering in vivo experiments were fundamental in classifying the risks associated with this compound and its analogues.

Below is a table summarizing the key aspects of this in vivo rodent study:

| Parameter | Details |

| Compound | This compound |

| Animal Model | Rats |

| Routes of Administration | Ingestion, Skin Painting |

| Primary Finding | Demonstrated carcinogenic activity |

| Reference | Morris, H. P., et al. (1950) nih.gov |

3D Reconstructed Human Skin Tissue Models

A comprehensive search of scientific literature did not yield any studies that have specifically utilized 3D reconstructed human skin tissue models to investigate the effects of this compound. While these models are increasingly used to study the dermal toxicity and carcinogenicity of various compounds, including the related 2-acetylaminofluorene (B57845), their specific application to this compound has not been documented in available research.

Isolated Perfused Organ Systems

There is no available research data from the conducted searches indicating the use of isolated perfused organ systems for the investigation of this compound. This ex vivo technique, which allows for the study of organ-specific metabolism and toxicity, has not been reported in the context of this specific compound.

In vitro Cell and Tissue Culture Systems

In vitro models are essential for mechanistic studies, providing a controlled environment to investigate cellular and molecular processes without the complexities of a whole organism.

Human and Rodent Cell Lines

A thorough review of the available scientific literature did not reveal any studies that have specifically used human or rodent cell lines to investigate the biological effects of this compound. While numerous studies have employed these cell lines to examine the metabolism and genotoxicity of the parent compound, 2-acetylaminofluorene, research focused solely on this compound in these in vitro systems is not present in the available data.

Primary Cell Cultures (e.g., Primary Hepatocytes)

Specific studies utilizing primary cell cultures, such as primary hepatocytes, to investigate the metabolism and toxicity of this compound could not be identified in the conducted searches. Primary hepatocytes are a key in vitro model for studying the metabolism of xenobiotics, and have been extensively used for the parent compound, 2-acetylaminofluorene. However, their direct application to the study of this compound has not been reported in the scientific literature.

Organotypic Cultures

Organotypic cultures represent a sophisticated in vitro method that maintains the three-dimensional architecture and cellular heterogeneity of tissues, offering a more physiologically relevant model for studying chemical carcinogenesis compared to traditional monolayer cell cultures. These cultures preserve crucial cell-cell and cell-matrix interactions, which are vital for maintaining the metabolic competence of tissues, a critical factor in the study of procarcinogens like 2-acetylaminofluorene (2-AAF) that require metabolic activation to exert their genotoxic effects.

In the context of investigating this compound, organotypic cultures, particularly of liver and skin, serve as valuable models. Liver organotypic cultures, for instance, can be used to study the metabolism of 2-AAF and the formation of its DNA-reactive metabolites in a setting that closely mimics the in vivo liver environment. frontiersin.orgnih.gov Similarly, 3D reconstructed human skin models have been employed to explore the metabolic activation of 2-AAF and the induction of DNA damage and adduct formation following topical application. nih.gov

Studies utilizing primary rat hepatocyte cultures have demonstrated their utility in investigating the biochemical fate of 2-acetylaminofluorene. nih.gov These culture systems allow for the quantitative analysis of metabolite formation and the covalent binding of reactive intermediates to cellular macromolecules. The metabolic profile of 2-AAF in such cultures has been shown to be qualitatively similar to that observed in vivo. elsevierpure.com Furthermore, the administration of 2-AAF in animal models has been shown to selectively induce the proliferation of hepatic progenitor cells, a phenomenon that can be further investigated using organotypic liver models to understand the cellular origins of hepatocellular carcinoma. nih.govresearchgate.net

The use of organotypic cultures allows for the controlled study of the dose-response relationships of 2-AAF metabolism and DNA adduct formation, providing insights into the saturation of metabolic pathways and the induction of enzymes involved in bioactivation. elsevierpure.com For example, studies with 3D reconstructed human skin tissues have shown that multiple treatments with 2-AAF lead to an increased level of DNA adducts, suggesting an induction of the metabolic enzymes responsible for its activation. nih.gov

Analytical Chemistry Techniques for Metabolite and Adduct Detection in Biological Samples

The detection and quantification of this compound metabolites and their corresponding DNA adducts in biological samples are paramount for understanding its mechanisms of carcinogenicity. A suite of advanced analytical chemistry techniques is employed for this purpose, with chromatographic separations and mass spectrometry forming the cornerstone of these investigations.

Chromatographic Separations

Chromatographic techniques are essential for separating the complex mixture of parent compound, its various metabolites, and DNA adducts from biological matrices. The choice of chromatographic method depends on the specific analytes of interest and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of 2-acetylaminofluorene and its metabolites. tandfonline.comnih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A method for determining picomole levels of N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) in cell culture extracts involves an initial cleanup with thin-layer chromatography followed by HPLC separation on a C18 column. tandfonline.com The elution of different metabolites can be achieved by varying the concentration of the organic modifier in the mobile phase. For instance, ring-hydroxylated products can be eluted with a lower concentration of acetonitrile (B52724) in water, while 2-AAF and its deacetylated product, 2-aminofluorene (B1664046) (AF), require a higher concentration. tandfonline.com A gradient elution, where the concentration of the organic solvent is gradually increased, can be used to resolve N-hydroxy-AAF. tandfonline.com

HPLC is also instrumental in the analysis of DNA adducts formed from 2-acetylaminofluorene. After hydrolysis of DNA, the resulting modified nucleosides can be separated by reversed-phase HPLC. nih.gov This technique allows for the quantification of different adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| N-hydroxy-2-acetylaminofluorene and other metabolites | Waters Bondapak C18/Corasil | Acetonitrile-water gradient | Not specified | tandfonline.com |

| 2-Acetylaminofluorene DNA adducts (dG-C8-AAF, dG-N2-AAF) | Reversed-phase C18 | Not specified | Radiometric (from [3H]-labeled precursor) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique that has been historically and is currently used for the separation and identification of 2-acetylaminofluorene metabolites and DNA adducts. nih.gov While it may offer lower resolution compared to HPLC, its simplicity and ability to analyze multiple samples simultaneously make it a valuable tool.

TLC is particularly prominent in the context of the ³²P-postlabelling assay for the detection of DNA adducts. nih.gov In this highly sensitive method, DNA is enzymatically digested to nucleotides, and the adducted nucleotides are then radiolabeled with ³²P. The labeled adducts are then separated by multidirectional TLC on plates coated with an adsorbent like cellulose (B213188) or polyethyleneimine. The separated adducts are visualized and quantified by autoradiography. This method has been successfully used to detect and quantify DNA adducts in 3D reconstructed human skin tissues treated with 2-AAF and its metabolites. nih.gov The major DNA adducts identified include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.govsemanticscholar.org

| Application | Technique | Key Findings | Reference |

|---|---|---|---|

| DNA Adduct Analysis | ³²P-postlabelling assay with multidirectional TLC | Detection and quantification of dG-C8-AF, dG-C8-AAF, and dG-N2-AAF adducts in human skin models. | nih.govsemanticscholar.org |

| Metabolite Separation | Preliminary cleanup for HPLC analysis | Isolation of N-hydroxy-AAF from cell culture extracts. | tandfonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of 2-acetylaminofluorene and its hydroxylated metabolites, which are not inherently volatile, a derivatization step is necessary to increase their volatility.

A method has been developed for the analysis of 2-acetylaminofluorene and its ring-hydroxylated metabolites in isolated rat hepatocytes using GC coupled with mass spectrometry (GC-MS). nih.gov This method involves the conversion of the analytes into their mono- and di-tert-butyldimethylsilyl derivatives. nih.gov This derivatization makes the compounds amenable to GC separation and subsequent identification and quantification by MS. This GC-MS method allowed for the separation, identification, and quantification of seven known metabolites, including five arylhydroxylated compounds, 2-aminofluorene, and N-hydroxy-2-acetylaminofluorene. nih.gov

Mass Spectrometry Techniques

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound metabolites and DNA adducts. When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful analytical platform for identifying and quantifying these compounds in complex biological samples.

The analysis of tert-butyldimethylsilyl derivatives of 2-acetylaminofluorene and its metabolites by GC-MS allows for their separation and identification based on their mass spectra. nih.gov The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the unequivocal identification of the different metabolites.

Tandem mass spectrometry (MS/MS) is a particularly powerful technique for the analysis of DNA adducts. acs.org It involves multiple stages of mass analysis, which can be used to differentiate between isomeric adducts that have the same mass-to-charge ratio. For example, product-ion studies can be conducted on the ions corresponding to acetylated and non-acetylated N²- and C8-substituted aminofluorene adducts of deoxyguanosine to identify specific fragmentation pathways that can distinguish between these isomers. acs.org The combined loss of ketene (B1206846) and water has been identified as a specific fragmentation pattern for the N²-arylamide, 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene. acs.org

Recent advances in mass spectrometry, particularly in high-resolution MS, have led to the development of "DNA adductomics," which aims to screen for the totality of DNA damage in the genome. nih.gov These approaches often rely on the characteristic neutral loss of the deoxyribose moiety from modified nucleosides upon collision-induced dissociation in tandem MS to screen for a wide range of DNA adducts. nih.gov

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of silyl (B83357) derivatives of 2-acetylaminofluorene and its metabolites | Separation, identification, and quantification of seven metabolites in rat hepatocytes. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Differentiation of isomeric DNA adducts | Identified specific fragmentation pathways to distinguish between N²- and C8-substituted deoxyguanosine adducts. | acs.org |

| High-Resolution Mass Spectrometry | DNA Adductomics | Screening for multiple DNA adducts based on the neutral loss of deoxyribose. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical technique for the detection and quantification of this compound and its derivatives in complex biological matrices. mdpi.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com

The process begins with the separation of the compound of interest from other components in a sample using an HPLC column. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In the tandem mass spectrometer, a specific parent ion corresponding to the compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the accurate identification and quantification of metabolites even at very low concentrations. nih.govmanchester.ac.uk The technique is particularly valuable for analyzing hydroxylated metabolites of related compounds like 2-acetylaminofluorene. nih.gov

| Parameter | Description |

|---|---|

| Chromatography Column | Reversed-phase C18 column (e.g., Acquity BEH C18) massbank.eu |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile mdpi.commassbank.eu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) massbank.eumassbank.eu |

| MS Analysis | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the target analyte |

| Product Ions (Q3) | Specific fragment ions characteristic of the analyte's structure |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in the structural elucidation of unknown metabolites and adducts of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. thermofisher.com

This high mass accuracy allows for the determination of the elemental composition of an analyte from its exact mass. thermofisher.com By comparing the measured accurate mass with theoretical masses of potential chemical formulas, the number of possible structures can be significantly narrowed down. This capability is critical for identifying novel metabolites or for confirming the identity of synthesized standards. For instance, the analysis of a related compound, 2,7-Diacetamidofluorene, by an LC-ESI-QFT (a type of HRMS) instrument yielded a precursor m/z of 281.1285, which corresponds to the protonated molecule [M+H]+. massbank.eu

| Compound | Formula | Theoretical Exact Mass ([M+H]+) | Measured Exact Mass ([M+H]+) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| 2,7-Diacetamidofluorene | C17H16N2O2 | 281.1285 | 281.1285 massbank.eu | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of this compound and its metabolites, particularly for volatile or semi-volatile compounds. For non-volatile compounds like hydroxylated metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability.

A method has been developed for the analysis of 2-acetylaminofluorene (AAF) and its ring-hydroxylated metabolites in isolated rat hepatocytes. nih.gov This method involves the conversion of the analytes into their tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov The derivatized compounds can then be separated on a GC column and identified by their mass spectra. This GC-MS approach allowed for the separation, identification, and quantification of several key metabolites, including five arylhydroxylated compounds, 2-aminofluorene, and N-hydroxy-2-acetylaminofluorene. nih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by using two stages of mass analysis, which is particularly useful for complex sample matrices. manchester.ac.uk

| Metabolite Class | Specific Compound Examples | Reference |

|---|---|---|

| Arylhydroxylated Metabolites | 1-hydroxy-AAF, 3-hydroxy-AAF, 5-hydroxy-AAF, 7-hydroxy-AAF, 8-hydroxy-AAF | nih.gov |

| Deacetylated Metabolite | 2-Aminofluorene (AF) | nih.gov |

| N-hydroxylated Metabolite | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | nih.gov |

Radiolabeling Techniques

Radiolabeling techniques provide an exceptionally sensitive means to trace the metabolic fate, distribution, and covalent binding of this compound in biological systems.

32P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts formed by carcinogens like this compound. nih.gov This technique is capable of detecting as few as one adduct in 10¹⁰ nucleotides, making it ideal for studies involving low-level exposures. nih.govwisnerbaum.com

The assay involves several key steps:

DNA is isolated from tissues or cells and enzymatically digested into normal and adducted deoxynucleoside 3'-monophosphates.

The DNA adducts are enriched, often by butanol extraction or nuclease P1 digestion, to remove the excess normal nucleotides. nih.gov

The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

The resulting ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or HPLC.

The adducts are detected and quantified by autoradiography and scintillation counting.

This assay has been used to identify the major DNA adducts formed from the metabolic activation of 2-acetylaminofluorene, including N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). nih.gov

Carbon-14 (¹⁴C) and Tritium (B154650) (³H) Labeling

Incorporating radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) into the molecular structure of this compound allows for its direct tracking in vivo and in vitro.

Carbon-14 (¹⁴C) labeling is a common strategy in metabolism studies. almacgroup.com By synthesizing this compound with a ¹⁴C atom at a metabolically stable position, researchers can trace the distribution of the compound and its metabolites throughout various tissues and excreta. nih.gov Studies using ¹⁴C-labeled 2-acetylaminofluorene have been conducted to determine its distribution and tissue binding in rats and mice following administration. nih.govdocumentsdelivered.com The long half-life of ¹⁴C (5,730 years) means that no correction for decay is needed during the course of a typical experiment. almacgroup.com

Tritium (³H) labeling offers an alternative with higher specific activity, which can be advantageous for certain applications. A tritiated version of the compound can be used to measure the rates of biochemical processes that involve its binding or incorporation. reddit.com The selection of the labeling position is critical to ensure that the tritium atom is not lost through metabolic action or simple chemical exchange with the solvent, which is often water. reddit.comreddit.com

Spectroscopic Characterization of DNA Adducts

Spectroscopic methods are indispensable for determining the precise three-dimensional structures of DNA adducts formed by this compound metabolites. These structures are critical for understanding how the adducts lead to mutations and disrupt DNA replication and repair.

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques used to probe the solution structures of modified DNA. nih.gov Studies on DNA duplexes containing adducts of 2-acetylaminofluorene have revealed significant conformational heterogeneity. nih.govacs.org

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of the DNA adduct. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the conformation of the fluorene ring relative to the DNA helix and the local structure of the DNA surrounding the adduct.

These spectroscopic studies have identified several distinct conformations for the major dG-C8-AAF adduct within a DNA duplex:

B-type Conformer (B): The fluorene moiety is positioned in the major groove of a relatively unperturbed B-form DNA helix.

Stacked Conformer (S): The modified guanine (B1146940) base is displaced from the DNA helix, and the fluorene ring intercalates into the DNA stack.

Wedge Conformer (W): The fluorene residue is positioned in the minor groove.

The equilibrium between these conformers is sensitive to factors such as the local DNA sequence and pH. nih.govacs.org

| Conformer Name | Abbreviation | Structural Characteristics | Spectroscopic Evidence |

|---|---|---|---|

| B-type | B | Fluorene resides in the major groove; minimal DNA distortion. | NMR/CD nih.govacs.org |

| Stacked | S | Guanine is extrahelical; fluorene intercalates into the helix. | NMR/CD nih.govacs.org |

| Wedge | W | Fluorene is positioned in the minor groove. | NMR/CD nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. In the context of this compound, NMR is instrumental in characterizing the conformational changes that occur in DNA upon adduct formation.

Detailed research on the related compound 2-acetylaminofluorene (AAF) has demonstrated the utility of NMR in this area. For instance, ¹H and ¹³C NMR studies have been used to analyze the conformation of dinucleoside monophosphates modified with AAF. These studies revealed significant changes in the chemical shifts of base and sugar carbons upon adduct formation, indicating conformational alterations such as stacking effects and a shift in the sugar pucker conformation.

Furthermore, ¹⁹F NMR has been employed to probe the conformation of DNA adducts derived from fluorinated analogs of AAF. These studies have identified the existence of multiple conformers of the dG-AAF adduct in duplex DNA, including a major groove-bound (B-type), a base-displaced stacked (S-type), and a minor groove wedge (W-type) conformation. nih.gov The relative populations of these conformers were found to be dependent on the flanking DNA sequence and pH. nih.gov Dynamic NMR analysis has also provided insights into the rotational barriers of the bonds within the adduct, revealing the energetic landscape of these different conformations. nih.gov

Table 1: Representative Conformers of AAF-dG Adducts in DNA as Determined by NMR

| Conformer Type | Description | Glycosyl Bond | Fluorenyl Moiety Position |

| S (Stacked) | The fluorenyl group is inserted into the DNA helix, causing displacement of the modified guanine. | syn | Intercalated |

| B (B-type) | The modified guanine remains in its normal position within the helix, and the fluorenyl group is located in the major groove. | anti | Major Groove |

| W (Wedge) | The fluorenyl group is positioned in the minor groove. | syn | Minor Groove |

This table is based on data for 2-acetylaminofluorene (AAF) and is presented as a model for the types of conformations that could be studied for this compound adducts.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the chiral structure of macromolecules like DNA. nih.govthermofisher.com The formation of a bulky adduct, such as that from this compound, can significantly alter the helical structure of DNA, and these changes are reflected in the CD spectrum.

Studies on DNA modified with the related 2-acetylaminofluorene (AAF) have shown distinct changes in the CD spectra compared to unmodified DNA. nih.gov The attachment of AAF to the C8 position of guanine in a dinucleotide resulted in significant alterations to the CD spectrum, indicating a conformational distortion. nih.gov The magnitude and nature of the changes in the CD spectrum can provide information about the extent of helical disruption and the specific conformation adopted by the adduct. For example, the S, B, and W conformers of the AAF-dG adduct, also identified by NMR, each produce a unique CD signature. nih.gov The intensity of the CD signal can be titrated to study the equilibrium between these different conformational states. nih.gov

UV-Melting Studies

UV-melting studies are used to assess the thermal stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands, is a key indicator of duplex stability. The presence of a DNA adduct can either stabilize or destabilize the helix, leading to a change in the Tm.

The formation of a bulky adduct, such as one derived from this compound, is expected to distort the DNA helix and disrupt the hydrogen bonding between base pairs. This disruption would likely lead to a decrease in the thermal stability of the DNA, resulting in a lower melting temperature. By monitoring the absorbance of UV light at 260 nm as a function of temperature, a melting curve can be generated, and the Tm can be determined. wesleyan.edunih.gov Comparing the Tm of the modified DNA to that of the unmodified duplex provides a quantitative measure of the destabilizing effect of the adduct.

Immunoanalytical Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA) for Macromolecule Adducts)

Immunoanalytical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for detecting and quantifying macromolecule adducts. These assays rely on antibodies that can specifically recognize and bind to the adduct of interest.

For the related compound 2-acetylaminofluorene, ELISAs have been developed to quantify DNA adducts in biological samples. su.se These assays can detect femtomole quantities of adducts, making them suitable for monitoring adduct levels in tissues of animals exposed to the carcinogen. The principle of a competitive ELISA involves the competition between the adducts in the sample and a known amount of labeled adduct for binding to a limited number of antibody sites. The amount of adduct in the sample is inversely proportional to the signal produced by the labeled adduct. Such assays have been instrumental in studying the formation and repair of AAF-DNA adducts in various organs. su.se

Computational and Structural Biology Approaches

Computational and structural biology approaches provide powerful tools to complement experimental studies by offering detailed atomic-level insights into the structure, dynamics, and energetics of this compound and its interactions with biological molecules.

Molecular Dynamics Simulations of DNA Adducts

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound-DNA adducts, MD simulations can provide a detailed picture of the conformational landscape and the dynamic behavior of the modified DNA.

MD simulations of DNA duplexes containing the related AAF adduct have been performed to investigate the stability of different conformations and the influence of the surrounding DNA sequence. These simulations have shown that the AAF adduct can be accommodated in the DNA helix in several ways, including conformations where the fluorene moiety is in the minor groove or intercalated into the helix. The simulations also provide insights into the effects of the adduct on DNA flexibility and bending. By calculating the potential energy of different conformations, MD simulations can help to understand the relative stability of the conformers observed in experimental studies like NMR.

Quantum Chemical Studies of Reactive Intermediates

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. These methods are particularly valuable for studying the reactive intermediates of this compound that are responsible for its ability to form adducts with macromolecules.

Metabolic activation of aromatic amines often proceeds through the formation of highly reactive nitrenium ions. Quantum chemical calculations can be used to determine the geometries, energies, and electronic properties of these transient species. By modeling the reaction pathways for the formation of these intermediates and their subsequent reaction with DNA bases, these studies can provide a fundamental understanding of the mechanisms of adduct formation. For example, calculations can predict which sites on the DNA bases are most susceptible to attack by the reactive intermediates of this compound and can help to explain the observed regioselectivity of adduct formation.

Q & A

Basic Research Questions

Q. What experimental models are standard for studying the carcinogenicity of 2-diacetylaminofluorene (2-DAAF) in rodents?

- Methodological Answer : The rat model is widely used due to its susceptibility to hepatic carcinogenesis. Studies by Morris et al. (1950) established oral administration and dermal painting as primary exposure routes, with tumor induction observed in liver and bladder tissues. Key parameters include dose (e.g., 0.1–0.3% dietary intake), duration (6–12 months), and histopathological validation of neoplasia . Researchers must include controls for spontaneous tumor rates and validate compound purity via HPLC or NMR to avoid confounding results .

Q. How are metabolites of 2-DAAF identified in toxicokinetic studies?

- Methodological Answer : Metabolites like N-hydroxy-2-acetylaminofluorene are detected using liquid chromatography-mass spectrometry (LC-MS) paired with enzymatic hydrolysis (e.g., β-glucuronidase treatment). Miller et al. (1961) demonstrated that hepatic microsomal fractions from rats incubated with 2-DAAF yield reactive intermediates, requiring derivatization for stability. Researchers should include isotopic labeling (e.g., C-2-DAAF) to track metabolic pathways and quantify adduct formation .

Q. What analytical methods are recommended for quantifying 2-DAAF in biological matrices?

- Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) or high-performance liquid chromatography (HPLC) with fluorescence detection are standard. For tissue samples, homogenization in phosphate buffer (pH 7.4) followed by solid-phase extraction (C18 columns) improves recovery rates. Validation should include spike-recovery tests (80–120% acceptable range) and cross-calibration with certified reference materials .

Advanced Research Questions

Q. How do researchers reconcile contradictions in carcinogenicity data between rodent species exposed to 2-DAAF?

- Methodological Answer : Species-specific metabolic activation explains discrepancies. For example, Möller et al. (1993) found mice lack initiating capacity in skin carcinogenesis models due to lower CYP1A2 activity compared to rats. To address contradictions, comparative studies should measure enzyme kinetics (e.g., , ) across species and use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to isolate metabolic contributions .

Q. What statistical approaches are critical for analyzing dose-response relationships in 2-DAAF carcinogenesis studies?

- Methodological Answer : Multivariate Cox proportional hazards models account for covariates like age, sex, and tumor latency. Morris et al. (1950) used Kaplan-Meier survival curves with log-rank tests to compare tumor incidence between exposure routes. Advanced methods include benchmark dose (BMD) modeling to identify thresholds and Bayesian hierarchical models for pooling data across heterogeneous studies .

Q. How can epigenetic mechanisms of 2-DAAF-induced carcinogenesis be systematically investigated?

- Methodological Answer : Integrate DNA methylation profiling (e.g., whole-genome bisulfite sequencing) with chromatin immunoprecipitation (ChIP) for histone modifications (e.g., H3K27ac). For example, liver tissues from exposed rats show hypermethylation in tumor suppressor genes (e.g., p16INK4a). Researchers should validate findings using CRISPR/dCas9-based epigenetic editing in vitro and correlate with transcriptomic data (RNA-seq) .

Q. What experimental designs mitigate confounding in long-term 2-DAAF bioassays?

- Methodological Answer : Randomized block designs with stratification by litter and sex reduce variability. Morris et al. (1950) maintained iso-caloric diets across dose groups to control for nutritional effects. Include interim sacrifices (e.g., at 3, 6, and 9 months) to assess pre-neoplastic lesions (e.g., foci of cellular alteration) and adjust dosing dynamically based on toxicokinetic data .

Data Reproducibility & Reporting

Q. How should researchers document 2-DAAF studies to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: report synthesis protocols (e.g., solvent purity, reaction yields) in the main text and raw spectral data (e.g., H NMR peaks) in supplementary files. For in vivo studies, adhere to ARRIVE 2.0 standards—detail anesthesia, euthanasia methods, and randomization .

Q. What validation steps are essential when reporting genotoxicity assays for 2-DAAF?

- Methodological Answer : Use multiple endpoints (e.g., Comet assay for DNA damage, Hprt mutation assays). Mori et al. (1987) validated 2-DAAF’s DNA adduct formation in hepatocytes using P-postlabeling. Include positive controls (e.g., benzo[a]pyrene) and statistical power analysis to ensure adequate sample size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.